1-Phenyl-1-hexyne

描述

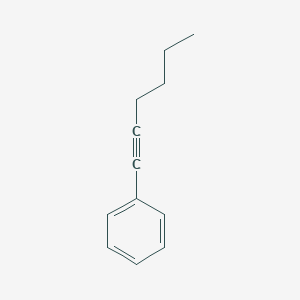

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hex-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRLZTLFLNZEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150206 | |

| Record name | Benzene, 1-hexynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Phenyl-1-hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1129-65-3 | |

| Record name | 1-Hexyn-1-ylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-hexynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-hexynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1-hexyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Physical and Chemical Properties

An In-depth Technical Guide on the Physical Properties of 1-Phenyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of this compound (CAS 1129-65-3), an alkyne compound utilized in various fields of organic synthesis.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols for its characterization.

This compound, also known as 1-hexynylbenzene, is an aromatic alkyne. Its physical state at room temperature is reported as both a solid and a liquid, suggesting its melting point is near ambient temperature.[2][3] It typically appears as a colorless to light yellow or orange liquid.[2][3] The structural and physical data are summarized in the table below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄ | [2][4][5] |

| Molecular Weight | 158.24 g/mol | [2][5][6] |

| Boiling Point | 229-232 °C at 760 mmHg | [1][4][6] |

| Density | 0.90 - 0.92 g/mL at 20-25 °C | [1][2][4][6] |

| Refractive Index (n₂₀/D) | 1.5349 - 1.54 | [1][2][3][4] |

| Flash Point | 98 °C (208.4 °F) (closed cup) | [1][3][4] |

| Physical State | Liquid or Solid | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents.[7][8] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[9]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (0-300 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Sample of this compound

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, which is filled with mineral oil to just above the side arm. Heat the side arm of the Thiele tube gently.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[9] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the sample's boiling point.

-

Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9]

-

Verification: Record the temperature. Allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a consistent reading.

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid.[10]

Apparatus:

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Temperature-controlled water bath or ambient temperature measurement

-

Sample of this compound

Procedure:

-

Mass of Empty Container: Carefully measure and record the mass of a clean, dry pycnometer or graduated cylinder.[10]

-

Volume Measurement: Fill the container with a specific volume of this compound (e.g., 5.0 mL). Ensure the measurement is taken from the bottom of the meniscus.[10]

-

Mass of Filled Container: Measure and record the total mass of the container with the liquid.[10]

-

Temperature Control: Record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

Calculate the density using the formula: Density = Mass / Volume .

-

-

Replication: Perform the measurement at least twice to ensure accuracy and calculate the average density.[10]

Refractive Index Measurement

The refractive index is a characteristic property of a liquid that can be used to assess its purity.[11] An Abbe refractometer is commonly used for this measurement.[12]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator (e.g., set to 20.0 °C)

-

Dropper or pipette

-

Soft lens tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol)

-

Sample of this compound

Procedure:

-

Calibration & Cleaning: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water). Clean the surfaces of the prisms with a soft tissue and solvent, then allow them to dry completely.[12][13]

-

Sample Application: Using a dropper, place 2-3 drops of this compound onto the surface of the lower prism.[12]

-

Prism Closure: Close the prisms firmly to spread the liquid into a thin, uniform layer.

-

Temperature Equilibration: Allow water from the circulator to flow through the jackets surrounding the prisms until the desired temperature (typically 20.0 °C) is stable.[12]

-

Measurement: Switch on the light source and look through the eyepiece. Adjust the coarse and fine control knobs until the field of view shows a distinct light and dark boundary. If color fringes are visible, adjust the chromaticity compensator until the boundary is sharp and achromatic.[13]

-

Reading: Align the boundary line exactly on the crosshairs of the eyepiece.[13] Press the 'read' button or look at the scale to obtain the refractive index value.

-

Cleaning: After the measurement, clean the prism surfaces immediately.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid sample like this compound.

References

- 1. This compound | 1129-65-3 [chemicalbook.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 1129-65-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. athabascau.ca [athabascau.ca]

- 12. davjalandhar.com [davjalandhar.com]

- 13. youtube.com [youtube.com]

1-Phenyl-1-hexyne (C₁₂H₁₄): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-phenyl-1-hexyne, a disubstituted alkyne with significant applications in organic synthesis and materials science. The document details its chemical structure, physicochemical properties, spectroscopic signature, and key synthetic methodologies. Furthermore, it explores the characteristic reactivity of this compound, including its utility in catalytic hydrogenation and polymerization reactions. While not possessing inherent biological activity in a known signaling pathway, its role as a versatile building block in the synthesis of more complex molecules positions it as a compound of interest for drug discovery and development programs. This guide consolidates quantitative data into structured tables, provides detailed experimental protocols for its synthesis, and visualizes key chemical processes using logical diagrams to serve as a comprehensive resource for the scientific community.

Chemical Structure and Properties

This compound, also known as 1-hexynylbenzene, is an aromatic alkyne with the molecular formula C₁₂H₁₄.[1][2] Its structure features a linear six-carbon chain (hexyl group) attached to a phenyl group via a carbon-carbon triple bond at the C1 position.[3] This structure imparts a unique combination of rigidity from the alkyne and aromaticity from the phenyl ring, making it a valuable substrate in various chemical transformations.

The physical state of this compound is reported as both a solid and a colorless to light yellow liquid, which suggests it is likely a low-melting-point solid.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| CAS Number | 1129-65-3 | [2] |

| Appearance | Colorless to light yellow liquid or solid | [4][5][6] |

| Boiling Point | 229-232 °C | [6][7] |

| Density | 0.9 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.5349 | [6][7] |

| Flash Point | 98 °C (closed cup) | [6] |

Spectroscopic Analysis

The structural features of this compound can be unequivocally confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a clear map of the proton and carbon environments within the molecule. The aromatic protons typically appear in the 7.0-7.5 ppm range, while the aliphatic protons of the butyl chain appear further upfield. The sp-hybridized carbons of the alkyne are characteristic signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| ¹H NMR | Atom | Predicted δ (ppm) | ¹³C NMR | Atom | Predicted δ (ppm) |

| Phenyl-H | Ar-H | 7.2 - 7.4 | Phenyl-C (ipso) | C-Ar | ~124 |

| Methylene | -C≡C-CH₂- | ~2.4 (t) | Alkyne-C | -C≡C-Ph | ~80 |

| Methylene | -CH₂-CH₂-CH₂-CH₃ | ~1.6 (p) | Alkyne-C | -C≡C-Bu | ~91 |

| Methylene | -CH₂-CH₃ | ~1.5 (sextet) | Methylene-C | -C≡C-CH₂- | ~19 |

| Methyl | -CH₃ | ~0.9 (t) | Methylene-C | -CH₂-CH₂-CH₂- | ~31 |

| Methylene-C | -CH₂-CH₃ | ~22 | |||

| Methyl-C | -CH₃ | ~14 | |||

| Note: Predicted values are based on standard chemical shift tables and may vary slightly from experimental results. For experimental data, refer to spectral databases such as SpectraBase.[8] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Peaks

| Functional Group | Vibration | Position (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Alkyne C≡C | Stretch | 2260 - 2100 | Weak to Medium |

| Aromatic C=C | Stretch (in-ring) | 1600 - 1450 | Medium |

| Aromatic C-H | "Out-of-plane" bend | 900 - 675 | Strong |

| Reference(s):[9][10][11][12] |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern is typically characterized by the loss of alkyl fragments from the hexyl chain and the presence of a stable phenyl or tropylium (B1234903) cation fragment.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Identity | Notes |

| 158 | [C₁₂H₁₄]⁺ | Molecular Ion (M⁺) |

| 129 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 115 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 101 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (common rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| Reference(s):[13][14][15][16][17] |

Synthesis of this compound

This compound can be synthesized through several reliable methods in organic chemistry. The Sonogashira coupling and Grignard reactions are among the most common and efficient.

Experimental Protocol: Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of an aryl halide (iodobenzene) with a terminal alkyne (1-hexyne).

Materials:

-

Iodobenzene (B50100) (1.0 equiv)

-

1-Hexyne (B1330390) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (B128534) (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, argon-purged Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

-

Add anhydrous THF (10 mL per 1.0 mmol of iodobenzene) followed by triethylamine (3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add iodobenzene (1.0 equiv) to the flask via syringe.

-

Add 1-hexyne (1.2 equiv) dropwise to the stirred mixture.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to yield pure this compound.

Reference(s):[18][19][20][21][22]

Experimental Protocol: Grignard Reaction

This protocol involves the reaction of a Grignard reagent (phenylmagnesium bromide) with an activated alkyne precursor. A more direct, though less common, approach involves the reaction of an alkynyl Grignard with an aryl halide, which often requires harsher conditions. An alternative shown here is the "anti-Michael addition" to a sulfonylacetylene.

Materials:

-

1-(Phenylsulfonyl)-1-hexyne (1.0 equiv)

-

Phenylmagnesium bromide (3.0 M in THF, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

-

Dissolve 1-(phenylsulfonyl)-1-hexyne (1.0 equiv) in anhydrous THF in a dry, argon-purged round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide (1.5 equiv) to the stirred solution via syringe.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (eluent: hexanes) to obtain this compound.

Chemical Reactivity

The phenyl and alkyne moieties of this compound are sites of rich chemical reactivity.

Catalytic Hydrogenation

This compound can be selectively hydrogenated to either the corresponding (Z)-alkene (1-phenyl-1-hexene) or fully reduced to the alkane (hexylbenzene). Stereoselective hydrogenation to the cis-alkene is typically achieved using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or other modified palladium catalysts.[7][27] Complete reduction to the alkane occurs with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[28]

Polymerization

The alkyne functionality allows this compound to undergo polymerization. Studies have shown that catalysts based on niobium and tantalum pentahalides can effectively polymerize 1-phenyl-1-alkynes, leading to the formation of substituted polyacetylenes.[6][7] These polymers are of interest for their potential electronic and optical properties.

Isomerization

Under basic conditions, this compound can undergo isomerization. For instance, electrolytically induced, base-catalyzed isomerization can convert it to 1-phenyl-1,2-hexadiene (an allene).[6][7]

Applications in Research and Drug Development

This compound does not have a documented direct biological activity or role in specific signaling pathways. Its primary value in the context of drug development lies in its utility as a synthetic intermediate.[29] The phenylalkyne motif is a structural component found in various biologically active molecules and serves as a precursor for creating more complex scaffolds.

Key applications include:

-

Substrate for Catalysis Research: It is frequently used as a model substrate to study the efficiency, selectivity, and mechanisms of new catalysts, particularly in hydrogenation reactions.[7][27]

-

Building Block in Organic Synthesis: The alkyne can be further functionalized through reactions like click chemistry, hydration, or hydroamination to introduce new functional groups. The phenyl ring can also be modified via electrophilic aromatic substitution.

-

Precursor for Heterocycles: Alkynes are versatile precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautions: Avoid breathing dust, fumes, or vapors (P261). Wash hands thoroughly after handling (P264). Wear protective gloves, eye protection, and face protection (P280).[6]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is classified as a combustible solid.[6]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | C12H14 | CID 136908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound(1129-65-3) IR Spectrum [chemicalbook.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | 1129-65-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1-苯基-1-己炔 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 1129-65-3 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. echemi.com [echemi.com]

- 16. whitman.edu [whitman.edu]

- 17. uab.edu [uab.edu]

- 18. benchchem.com [benchchem.com]

- 19. ijnc.ir [ijnc.ir]

- 20. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. arodes.hes-so.ch [arodes.hes-so.ch]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scispace.com [scispace.com]

- 25. glaserr.missouri.edu [glaserr.missouri.edu]

- 26. glaserr.missouri.edu [glaserr.missouri.edu]

- 27. Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Phenyl-1-hexyne (CAS: 1129-65-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-hexyne, with the CAS number 1129-65-3, is an internal alkyne characterized by a phenyl group and a butyl group attached to a carbon-carbon triple bond. This structure imparts a unique combination of steric and electronic properties, making it a valuable substrate and building block in organic synthesis. Its applications range from fundamental studies of catalytic reactions to the synthesis of more complex molecules with potential applications in materials science and pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectral characterization.

Chemical and Physical Properties

This compound is a solid at room temperature and is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 1129-65-3 | |

| Molecular Formula | C₁₂H₁₄ | |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point | 229-232 °C (lit.) | |

| Density | 0.9 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5349 (lit.) | |

| Form | Solid | |

| SMILES String | CCCCC#Cc1ccccc1 | |

| InChI Key | VBRLZTLFLNZEPZ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry, most notably via Sonogashira coupling and Grignard reactions.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol (General Procedure):

A general procedure for a Sonogashira coupling reaction is as follows:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[1]

-

Add an anhydrous solvent (e.g., THF, 10 mL) and an amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[1]

-

Stir the mixture at room temperature for 15 minutes.[1]

-

To the stirred mixture, add the terminal alkyne (e.g., 1-hexyne, 1.2 mmol, 1.2 equiv) via syringe.[1]

-

The reaction is then heated to the desired temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel.

Grignard Reaction

Another common method involves the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of this compound, this could involve the reaction of phenylmagnesium bromide with a 1-halo-1-hexyne or the reaction of a hexynyl Grignard reagent with a phenyl halide. A more common approach for similar structures involves the reaction of a Grignard reagent with a carbonyl compound followed by subsequent chemical modifications.

Experimental Protocol (General Procedure for Grignard Reagent Formation):

-

All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas to exclude moisture.

-

Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A small amount of an ethereal solution of the alkyl or aryl halide is added to initiate the reaction, which is often indicated by bubbling and a slight warming of the flask.

-

Once the reaction has initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is typically refluxed for a further 30-60 minutes to ensure complete reaction of the magnesium.

-

The resulting Grignard reagent is then used in the subsequent reaction with an appropriate electrophile.

Chemical Reactivity and Applications

This compound serves as a versatile substrate for a variety of chemical transformations, primarily leveraging the reactivity of the alkyne functional group.

Hydrogenation

The triple bond of this compound can be selectively hydrogenated to the corresponding alkene or fully reduced to the alkane. The stereochemical outcome of the hydrogenation to the alkene can be controlled by the choice of catalyst.

-

Syn-hydrogenation to the (Z)-alkene (cis-alkene) is typically achieved using a "poisoned" catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[2]

-

Complete reduction to the corresponding alkane (1-phenylhexane) can be achieved using a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Experimental Protocol (General Procedure for Selective Hydrogenation):

-

The alkyne is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) is added to the solution.[3]

-

The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (often using a balloon) at room temperature.[3]

-

The progress of the reaction is monitored by TLC or GC to prevent over-reduction to the alkane.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the crude alkene, which can be further purified if necessary.

Polymerization

This compound can undergo polymerization in the presence of suitable catalysts, such as halides of niobium and tantalum, to form polyphenylacetylene derivatives. These polymers are of interest in materials science due to their potential electronic and optical properties.[4]

Isomerization

Base-catalyzed isomerization of this compound can lead to the formation of other isomers, such as 1-phenyl-1,2-hexadiene.[5]

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the different types of protons and their connectivity within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.4 | Triplet | 2H | Methylene protons adjacent to the alkyne (-C≡C-CH₂-) |

| ~1.5-1.6 | Multiplet | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~1.4-1.5 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |

| ~0.9 | Triplet | 3H | Methyl protons (-CH₃) |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~128-132 | Aromatic carbons (C₆H₅) |

| ~124 | Quaternary aromatic carbon attached to the alkyne |

| ~80-90 | Alkynyl carbons (-C≡C-) |

| ~31 | Methylene carbon (-CH₂-CH₂CH₂CH₃) |

| ~22 | Methylene carbon (-CH₂-CH₂CH₃) |

| ~19 | Methylene carbon adjacent to the alkyne (-C≡C-CH₂-) |

| ~14 | Methyl carbon (-CH₃) |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of characteristic functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3030 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic |

| ~2230 | C≡C stretch | Internal Alkyne |

| ~1600, 1490 | C=C stretch | Aromatic Ring |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 158 | Molecular ion [M]⁺ |

| 115 | Loss of propyl group (-C₃H₇) |

| 102 | Loss of butyl group (-C₄H₉) |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Note: The fragmentation pattern can provide valuable structural information.

Relevance in Drug Development

While there is limited direct evidence of this compound itself being a pharmacologically active compound, the phenylalkyne scaffold is a recurring motif in medicinal chemistry. The rigid nature of the alkyne linker can be used to hold pharmacophoric groups in a specific spatial orientation for optimal interaction with biological targets such as enzymes or receptors.

Derivatives of phenylalkynes have been investigated for a range of biological activities. The introduction of various substituents on the phenyl ring or modification of the alkyl chain can lead to compounds with tailored properties. For researchers in drug development, this compound can serve as a valuable starting material or intermediate for the synthesis of libraries of novel compounds for biological screening. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for lead discovery and optimization.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Hazard Classifications:

-

Skin Irritant

-

Eye Irritant

-

Specific target organ toxicity — single exposure (respiratory system)

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Phenyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-phenyl-1-hexyne. Due to the limited availability of publicly accessible, experimentally derived spectral data for this specific compound, this guide presents a predicted ¹H NMR spectrum. The predictions are founded on established principles of NMR spectroscopy and typical chemical shift values and coupling constants for analogous structural motifs. This document also includes a detailed experimental protocol for the acquisition of ¹H NMR data for similar small organic molecules and illustrative diagrams to clarify structural relationships and logical workflows.

Data Presentation: Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound. The predicted values are based on the analysis of substituent effects and known chemical shifts for aromatic and alkyl protons in proximity to a carbon-carbon triple bond.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a | 7.45 - 7.40 | Multiplet | - | 2H |

| H-b | 7.35 - 7.25 | Multiplet | - | 3H |

| H-c | 2.42 | Triplet | J_cd ≈ 7.0 | 2H |

| H-d | 1.65 | Sextet | J_cd ≈ 7.0, J_de ≈ 7.5 | 2H |

| H-e | 1.50 | Sextet | J_de ≈ 7.5, J_ef ≈ 7.5 | 2H |

| H-f | 0.95 | Triplet | J_ef ≈ 7.5 | 3H |

Structural and Spectral Relationship

The following diagram illustrates the structure of this compound, with each unique proton environment labeled. These labels correspond to the predicted signals in the ¹H NMR data table.

Caption: Molecular structure of this compound with proton environments labeled.

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum of a small organic molecule such as this compound is provided below.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common and effective choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the final solution to a clean, dry, high-quality 5 mm NMR tube. Ensure the sample is free of any solid particulates, which can be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution, which is particularly important for resolving the multiplets in the aromatic region and the fine coupling in the alkyl chain.

-

Tuning and Matching: The NMR probe should be tuned and matched to the resonance frequency of ¹H in the prepared sample to ensure optimal signal detection.

-

Locking: The spectrometer's magnetic field should be locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity across the sample must be optimized by a process called shimming. This is crucial for obtaining sharp resonance lines and resolving fine coupling patterns.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H NMR to allow for a shorter relaxation delay.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is generally sufficient to encompass the entire proton chemical shift range.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds will provide good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate for ¹H NMR.

-

Number of Scans (NS): For a sample of this concentration, 16 to 64 scans should provide a spectrum with a good signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a stable temperature, typically 298 K (25 °C).

-

Data Processing and Analysis

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum must be manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift axis should be referenced to the signal of the internal standard (TMS at 0.00 ppm).

-

Integration: The area under each signal should be integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal in the spectrum.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram outlines the logical workflow for the analysis of a ¹H NMR spectrum, from sample preparation to final structure elucidation.

Caption: Workflow for ¹H NMR analysis of this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Phenyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic alkyne, 1-phenyl-1-hexyne. This document is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis, medicinal chemistry, and drug development, where precise structural elucidation of molecular entities is paramount.

Introduction

This compound, also known as hex-1-ynylbenzene, is a disubstituted alkyne featuring a phenyl group and a butyl chain attached to the carbon-carbon triple bond. The characterization of such molecules is fundamental in ensuring the purity and confirming the identity of synthesized compounds. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering a unique fingerprint for the compound.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms (sp, sp2, and sp3) and their proximity to the electron-withdrawing phenyl group and the electron-donating alkyl chain.

The experimentally determined 13C NMR chemical shifts for this compound are summarized in the table below. These values are referenced to a standard internal reference, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1' (ipso) | 124.0 |

| C2'/C6' | 131.5 |

| C3'/C5' | 128.2 |

| C4' | 127.7 |

| C1 | 80.8 |

| C2 | 91.5 |

| C3 | 19.3 |

| C4 | 31.1 |

| C5 | 22.1 |

| C6 | 13.9 |

Note: The assignments of the aromatic carbons (C2'/C6' and C3'/C5') may be interchangeable.

Experimental Protocol

The acquisition of high-quality 13C NMR data is crucial for accurate structural assignment. The following provides a typical experimental protocol for obtaining the 13C NMR spectrum of this compound.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a broadband probe is typically used.

Sample Preparation:

-

Approximately 20-30 mg of purified this compound is dissolved in about 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds.

-

A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed.

-

Spectrometer Frequency: For a 400 MHz spectrometer, the 13C frequency is approximately 100 MHz.

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is important to allow for full relaxation of the carbon nuclei, especially the quaternary carbons, leading to more accurate signal integration if required.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from 1024 to 4096 or more) is accumulated to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (approximately 298 K).

Data Processing:

-

The raw free induction decay (FID) data is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure that all peaks have a pure absorption lineshape.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced by setting the TMS signal to 0.00 ppm.

-

Peak picking is then performed to determine the chemical shifts of all the signals.

Visualization of this compound Structure

The following diagram illustrates the structure of this compound with the carbon atoms numbered for correlation with the chemical shift data presented in Table 1.

An In-depth Technical Guide to the Infrared Spectrum of 1-Phenyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 1-Phenyl-1-hexyne, a molecule combining an internal alkyne and a monosubstituted benzene (B151609) ring. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and the study of its chemical transformations. This document outlines the characteristic spectral features, provides a detailed experimental protocol for obtaining the spectrum, and presents a logical framework for spectral interpretation.

Core Data Presentation: Interpreting the Vibrational Landscape

The infrared spectrum of this compound is characterized by absorptions arising from its distinct functional groups: the phenyl group, the internal alkyne, and the aliphatic butyl chain. The key to interpreting its spectrum lies in recognizing the specific vibrational modes associated with each of these components. The expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3030 | Weak to Medium | Aromatic C-H Stretch | Phenyl Group |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch | Butyl Chain |

| 2100 - 2260 | Weak to Medium | C≡C Stretch (Internal Alkyne) | Alkyne |

| 1660 - 2000 | Weak | Overtone/Combination Bands | Phenyl Group |

| 1585 - 1600 | Medium | C-C In-ring Stretch | Phenyl Group |

| 1450 - 1500 | Medium | C-C In-ring Stretch | Phenyl Group |

| 1450 - 1470 | Medium | CH₂ Scissoring (Bending) | Butyl Chain |

| 1370 - 1380 | Weak to Medium | CH₃ Symmetric Bending (Rock) | Butyl Chain |

| 730 - 770 | Strong | C-H Out-of-plane Bend | Monosubstituted Phenyl |

| 690 - 710 | Strong | C-H Out-of-plane Bend | Monosubstituted Phenyl |

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a preferred method for liquid samples due to its minimal sample preparation and ease of use.[1]

I. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

-

Sample: this compound (liquid)

-

Pasteur pipette or micropipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes (e.g., Kimwipes)

II. Instrument Setup and Background Collection

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Confirm the ATR accessory is correctly installed in the sample compartment.

-

Before introducing the sample, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This is a critical step to account for the absorbance of ambient atmospheric components (primarily water vapor and carbon dioxide) and any intrinsic absorbance from the ATR crystal itself. The instrument's software will store this spectrum and automatically subtract it from the sample spectrum.

III. Sample Analysis

-

Using a clean pipette, place a small drop (1-2 drops are typically sufficient) of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.[2]

-

Acquire the sample spectrum. It is good practice to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range for analysis is 4000 to 400 cm⁻¹.[1]

-

Once the measurement is complete, raise the pressure arm and thoroughly clean the ATR crystal and the pressure arm tip with a lint-free wipe moistened with a suitable solvent.

IV. Data Processing and Interpretation

-

The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Label the significant peaks in the spectrum and compare their wavenumbers to the expected values for the functional groups present in this compound, as detailed in the data table above. The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the saturated C-H stretches from the butyl chain will appear just below 3000 cm⁻¹.[3] The weak but sharp absorption for the internal alkyne C≡C stretch should be located in the 2100-2260 cm⁻¹ region.[4][5][6] The fingerprint region (below 1500 cm⁻¹) will contain the characteristic strong C-H out-of-plane bending vibrations for a monosubstituted benzene ring.[1]

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding characteristic regions in the infrared spectrum.

Caption: Correlation of functional groups in this compound to their IR absorption regions.

Concluding Summary

The infrared spectrum of this compound presents a unique fingerprint derived from its constituent functional groups. Key diagnostic peaks include the weak C≡C stretch for the internal alkyne, the aromatic C-H stretch just above 3000 cm⁻¹, the strong aliphatic C-H stretches below 3000 cm⁻¹, and the very strong C-H out-of-plane bending bands in the 690-770 cm⁻¹ region, which are characteristic of a monosubstituted benzene ring. By following the detailed experimental protocol and utilizing the provided data for interpretation, researchers can confidently identify and characterize this compound, ensuring the integrity of their scientific investigations and development processes.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Phenyl-1-hexyne

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-phenyl-1-hexyne. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation. This document outlines the primary fragmentation pathways, presents quantitative data in a structured format, and includes a representative experimental protocol for analysis.

Overview of this compound Mass Spectrometry

This compound (C₁₂H₁₄) is an aromatic alkyne with a molecular weight of 158.24 g/mol .[1][2][3] Under electron ionization, the molecule undergoes characteristic fragmentation, providing valuable structural information. The mass spectrum is dominated by cleavages influenced by the stable phenyl group and the alkyl chain. The presence of the aromatic ring leads to a prominent molecular ion peak, a common feature for aromatic compounds due to the stability of the delocalized π-electron system.[4]

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z), relative intensity, and proposed ionic structure, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1][5]

| m/z | Relative Intensity (%) | Proposed Ion Structure | Proposed Fragmentation |

| 158 | 35 | [C₁₂H₁₄]⁺• | Molecular Ion (M⁺•) |

| 129 | 100 | [C₁₀H₉]⁺ | M⁺• - C₂H₅ (Loss of ethyl radical) |

| 115 | 45 | [C₉H₇]⁺ | M⁺• - C₃H₇ (Loss of propyl radical) |

| 101 | 15 | [C₈H₅]⁺ | Further fragmentation |

| 91 | 30 | [C₇H₇]⁺ | Tropylium (B1234903) ion |

| 77 | 20 | [C₆H₅]⁺ | Phenyl cation |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 158). The subsequent fragmentation is driven by the formation of stable carbocations. The major fragmentation pathways are visualized in the diagram below.

The base peak at m/z 129 is formed by the loss of an ethyl radical (•C₂H₅) from the molecular ion. This is a favorable cleavage as it results in a stable, resonance-stabilized propargyl-type cation. Another significant fragmentation pathway involves the loss of a propyl radical (•C₃H₇) to form the ion at m/z 115. The formation of the tropylium ion (m/z 91) is a characteristic fragmentation for alkyl-substituted benzene (B151609) compounds.[6] The peak at m/z 77 corresponds to the phenyl cation, formed by cleavage of the bond between the phenyl group and the alkyne chain.

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL for GC-MS analysis.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes.

The workflow for this experimental protocol is illustrated in the diagram below.

This comprehensive guide provides the necessary details for understanding and reproducing the mass spectrometric analysis of this compound. The provided data and proposed fragmentation pathways serve as a valuable reference for researchers in the field.

References

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-hexyne from Phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-hexyne, a valuable building block in organic synthesis, particularly relevant in the development of novel pharmaceutical compounds and advanced materials. The primary synthetic route detailed herein involves the deprotonation of phenylacetylene (B144264) followed by alkylation with a suitable butyl derivative.

Core Synthesis Pathway: Deprotonation-Alkylation

The most common and efficient method for the synthesis of this compound is the alkylation of a phenylacetylide anion with a butyl halide. This two-step process leverages the acidity of the terminal alkyne proton of phenylacetylene.

-

Deprotonation: Phenylacetylene is treated with a strong base to abstract the acidic acetylenic proton, forming a highly nucleophilic phenylacetylide anion. Sodium amide (NaNH₂) is a commonly employed base for this transformation due to its high basicity and commercial availability.[1][2][3][4]

-

Alkylation: The in-situ generated phenylacetylide anion then acts as a nucleophile, attacking an electrophilic butyl source, typically a primary alkyl halide such as 1-bromobutane (B133212). This occurs via an SN2 mechanism, resulting in the formation of a new carbon-carbon bond and yielding the desired product, this compound.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Phenylacetylene | C₈H₆ | 102.13 | 142-144 | 0.93 | 1.5465–1.5484 |

| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 | - |

| 1-Bromobutane | C₄H₉Br | 137.02 | 101-103 | 1.276 | 1.439 |

| This compound | C₁₂H₁₄ | 158.24 | 229-232 [5][6] | 0.902 [7] | 1.5349 [5][6][8] |

Experimental Protocol

This section provides a detailed, generalized experimental procedure for the synthesis of this compound based on established methods for the alkylation of terminal alkynes.

Materials:

-

Phenylacetylene (C₈H₆)

-

Sodium amide (NaNH₂)

-

1-Bromobutane (C₄H₉Br)

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Deprotonation of Phenylacetylene:

-

Suspend sodium amide (1.1 equivalents) in anhydrous diethyl ether in the reaction flask under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of phenylacetylene (1.0 equivalent) in anhydrous diethyl ether to the stirred suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the sodium phenylacetylide.

-

-

Alkylation:

-

Cool the reaction mixture again in an ice bath.

-

Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture through the dropping funnel. An exothermic reaction may be observed.

-

After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium amide.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Purification:

Expected Yield:

While the exact yield can vary depending on the reaction scale and conditions, typical yields for the alkylation of terminal alkynes via this method are in the range of 70-90%.

Visualizations

Reaction Pathway

References

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. This compound | 1129-65-3 [chemicalbook.com]

- 6. This compound 99 1129-65-3 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Formation of 1-Phenyl-1-hexyne via Elimination Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-hexyne through a double elimination reaction pathway. The core of this methodology involves the preparation of a vicinal dihalide precursor, followed by a base-induced double dehydrohalogenation. This document details the underlying mechanisms, experimental protocols, and relevant quantitative data for this synthetic route.

Introduction

This compound is an internal alkyne of significant interest in organic synthesis, serving as a precursor for various functionalized molecules. Its synthesis is often achieved through carbon-carbon bond-forming reactions; however, the elimination pathway from a readily available alkene starting material provides a robust and instructive alternative. This guide focuses on the two-step synthesis commencing from 1-phenyl-1-hexene, involving a bromination step to form the key intermediate, 1,2-dibromo-1-phenylhexane, followed by a double dehydrobromination to yield the target alkyne.

Reaction Mechanism

The formation of this compound via this route is a sequential process involving two distinct reactions: electrophilic addition (bromination) and base-induced elimination (dehydrobromination).

Step 1: Bromination of 1-Phenyl-1-hexene

The initial step is the electrophilic addition of bromine (Br₂) across the double bond of 1-phenyl-1-hexene. This reaction proceeds through a bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion to yield the vicinal dibromide, 1,2-dibromo-1-phenylhexane.

Step 2: Double Dehydrobromination

The key transformation to the alkyne is a double dehydrobromination of the vicinal dibromide. This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂), and proceeds via two consecutive E2 (elimination, bimolecular) reactions.[1]

In the first E2 reaction, the strong base abstracts a proton from the carbon adjacent to a bromine atom, leading to the concerted elimination of a bromide ion and the formation of a vinylic bromide intermediate. The second E2 elimination, which generally requires a stronger base and/or harsher conditions, removes the remaining proton and bromide to form the carbon-carbon triple bond of this compound.[2]

Figure 1: General reaction pathway for the formation of this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound based on established methods for analogous transformations.

Synthesis of the Precursor: 1,2-Dibromo-1-phenylhexane

This protocol is adapted from the bromination of styrene.

Materials:

-

1-Phenyl-1-hexene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Isopropanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenyl-1-hexene in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield 1,2-dibromo-1-phenylhexane.

Synthesis of this compound via Double Dehydrobromination

This protocol is a general procedure for the double elimination of vicinal dihalides.

Materials:

-

1,2-Dibromo-1-phenylhexane

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) or anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Set up a three-necked flask with a mechanical stirrer, a reflux condenser (with a drying tube), and an addition funnel.

-

In the flask, prepare a suspension of sodium amide (at least 2 equivalents) in either liquid ammonia (at -33 °C) or anhydrous diethyl ether.

-

Dissolve 1,2-dibromo-1-phenylhexane (1 equivalent) in anhydrous diethyl ether and add it to the addition funnel.

-

Slowly add the solution of the dibromide to the stirred suspension of sodium amide at a rate that maintains a gentle reflux (if using diethyl ether) or a controlled reaction in liquid ammonia.

-

After the addition is complete, continue to stir the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Representative Yields for Bromination and Dehydrobromination Reactions

| Reaction Step | Starting Material | Product | Reagents | Reported Yield (%) | Reference Analogy |

| Bromination | Styrene | 1,2-Dibromo-1-phenylethane | Br₂, CH₂Cl₂ | ~88-97 | Bromination of styrene |

| Double Dehydrobromination | 1,2-Dibromoalkane | Terminal Alkyne | NaNH₂, liq. NH₃ | Generally moderate to good | General alkyne synthesis |

| Double Dehydrobromination | 1,2-Dibromo-1-phenylethane | Phenylacetylene | KOH, phase-transfer catalyst | High selectivity for vinyl bromide | Dehydrobromination of 1,2-dibromo-1-phenylethane[3] |

Note: The yields presented are for analogous reactions and should be considered as estimates for the synthesis of this compound.

Conclusion

The formation of this compound via a double elimination reaction from a vicinal dihalide is a classic and effective synthetic strategy. This in-depth guide has detailed the mechanistic underpinnings of the reaction, provided representative experimental protocols for the synthesis of the precursor and the final product, and presented analogous quantitative data to guide expectations for reaction efficiency. This pathway offers a valuable method for the preparation of internal alkynes and serves as a fundamental example of elimination reactions in organic synthesis. Researchers and professionals in drug development can utilize this methodology for the synthesis of key intermediates and target molecules.

References

Fundamental Reactivity of the Alkyne Group in 1-Phenyl-1-hexyne: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the fundamental reactivity of the alkyne group in 1-Phenyl-1-hexyne (also known as 1-hexynylbenzene). This compound is a disubstituted internal alkyne featuring a phenyl group and a butyl group attached to the carbon-carbon triple bond. This substitution pattern imparts a unique electronic and steric environment, influencing the regioselectivity and stereoselectivity of its reactions. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, detailing the core reactions, mechanisms, quantitative data, and experimental protocols associated with this versatile molecule.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₄, is an organic compound that serves as a valuable substrate in various organic transformations.[1][2] The molecule's reactivity is dominated by the electron-rich carbon-carbon triple bond (C≡C), which is influenced by the adjacent phenyl ring. The phenyl group can stabilize intermediates through resonance and electronically modulate the alkyne's susceptibility to attack. Its structure consists of a hexyl group and a phenyl group attached to the terminal alkyne functionality.[1]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄ | [1][2][3][4][5] |

| Molecular Weight | 158.24 g/mol | [1][2][3][5][6] |

| CAS Number | 1129-65-3 | [2][3][5][6] |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

| Boiling Point | 229-232 °C | [2][6] |

| Density | 0.9 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.5349 | [2][3][6] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [2] |

| SMILES | CCCCC#Cc1ccccc1 | [2] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for this compound, confirming its structure.[7][8]

Core Reactivity of the Alkyne Group

The alkyne group in this compound is the primary site of reactivity, undergoing a variety of addition and transformation reactions.

Electrophilic Addition

The π-bonds of the alkyne group are nucleophilic and readily react with electrophiles. The addition of hydrogen halides (H-X) to unsymmetrical internal alkynes like this compound proceeds via a vinyl cation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that results in the formation of the more stable carbocation.[9] In this case, the positive charge is preferentially located on the carbon adjacent to the phenyl ring, where it can be stabilized by resonance.

The reaction of aryl alkynes with HBr can yield different products depending on the bromide concentration, including syn-Markovnikov, anti-Markovnikov, and anti-addition products.[10] The addition of one equivalent of HCl to 1-phenylpropyne, a similar molecule, predominantly gives the syn-addition product where the chloride adds to the benzylic carbon.[11] This regiochemistry is driven by the formation of the more stable benzylic vinyl cation.[12]

Experimental Protocol: General Procedure for Electrophilic Addition of HBr

This protocol is adapted for this compound based on general procedures for aryl alkynes.[10]

-

Preparation: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of HBr in acetic acid (1.1 mmol, 1.1 equivalents) dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]

-

Work-up: Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[14]

Hydrogenation

The alkyne group can be selectively hydrogenated to a (Z)-alkene (cis-alkene) or fully reduced to an alkane.

-

Semihydrogenation to (Z)-Alkene: Stereoselective hydrogenation to the cis-alkene, (Z)-1-phenyl-1-hexene, can be achieved using catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or palladium supported on mesostructured silica.[6]

-

Complete Hydrogenation to Alkane: Using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere leads to the complete reduction of the triple bond to form 1-phenylhexane.[15]

The kinetics of semihydrogenation on certain catalysts can be described by the Langmuir-Hinshelwood model, which involves competitive adsorption of hydrogen and the alkyne onto the catalyst surface.[1] For dilute Pd-in-Au catalysts, H₂ dissociation is the rate-limiting step for 1-hexyne (B1330390) hydrogenation.[16]

| Catalyst | Product Selectivity | Conditions | Source(s) |

| Pd supported on mesostructured silica | Selective to 1-phenyl-1-hexene | 298 K, atmospheric H₂ pressure | [6] |

| Pd₁Ag₃/Al₂O₃ Single-Atom Alloy | High selectivity to alkene | Not specified | [17] |

| Rh/silica | Cascade to propylcyclohexane | 343 K, 3 barg H₂ pressure | [18] |

| Pd-titanium dioxide | 70% selectivity to alkene (decreases rapidly) | Photocatalytic | [1] |

Experimental Protocol: Semihydrogenation using a Palladium Catalyst

This protocol is based on the hydrogenation of phenyl-substituted alkynes.

-

Catalyst Preparation: Suspend the palladium catalyst (e.g., 5 mol% Pd on mesostructured silica) in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) in a hydrogenation flask.

-

Reaction Setup: Add this compound (1.0 mmol) to the flask. Seal the flask and purge it with hydrogen gas several times.

-

Hydrogenation: Pressurize the flask with hydrogen (typically 1 atm, or as specified) and stir the mixture vigorously at room temperature (298 K).

-

Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake.

-

Work-up: Once the starting material is consumed, vent the hydrogen atmosphere and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions. A notable example is the nickel-catalyzed [2+2+2] cycloaddition with other unsaturated substrates to construct chiral benzene (B151609) derivatives. These reactions can proceed with high enantioselectivity when a chiral ligand is employed. The phenyl group can influence the regioselectivity of these cycloadditions through steric and electronic effects.[1]

| Reaction Type | Key Features | Regioselectivity | Enantioselectivity | Source(s) |

| Nickel-catalyzed [2+2+2] cycloaddition | Forms chiral benzene derivatives | Ratios up to 3.4:1 for the major isomer | Up to 91:9 enantiomeric ratio | [1] |

Sonogashira Coupling

As this compound is an internal alkyne, it is not a direct substrate for the standard Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides.[19][20][21] However, its synthesis often involves a Sonogashira coupling reaction. For instance, phenylacetylene (B144264) (a terminal alkyne) can be coupled with 1-bromo-butane in a Sonogashira-type reaction to produce this compound.

The general mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol describes the synthesis of the title compound from phenylacetylene and an alkyl halide.

-

Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%), CuI (3 mol%), and an appropriate amine base (e.g., triethylamine (B128534) or diisopropylamine) as the solvent.

-

Reagents: Add phenylacetylene (1.0 equivalent) to the flask. Then, add 1-bromobutane (B133212) (1.2 equivalents) via syringe.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete within a few hours. Monitor by TLC.[22]

-

Work-up: After completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the catalyst residues and amine salts.

-